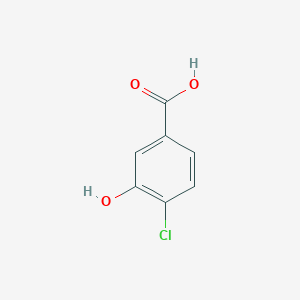

4-Chloro-3-hydroxybenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPUNJAMWFAYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187705 | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34113-69-4 | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid, with the CAS number 34113-69-4, is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and pharmaceutical sciences. Its structural features, including a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. These data are crucial for its handling, characterization, and application in a laboratory setting.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 34113-69-4 | |

| Molecular Formula | C₇H₅ClO₃ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Light beige to light yellow solid | |

| Melting Point | 219.5-220.5 °C | |

| Boiling Point (Predicted) | 345.4 ± 27.0 °C | |

| pKa (Predicted) | 3.85 ± 0.10 | |

| Solubility | Soluble in DMSO and Methanol |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

2.2.1. ¹H NMR Spectroscopy

A reported ¹H NMR spectrum for this compound synthesized in-house was recorded on a 400 MHz instrument using CD₃OD as the solvent. The chemical shifts (δ) are reported in parts per million (ppm).

-

¹H NMR (400 MHz, CD₃OD): δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H)

Interpretation: The spectrum shows three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring. The doublet at δ 7.54-7.55 can be assigned to the proton ortho to the carboxylic acid group. The doublet of doublets at δ 7.44-7.47 corresponds to the proton ortho to both the chlorine and hydroxyl groups. The doublet at δ 7.36-7.38 is attributed to the proton ortho to the chlorine atom.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Carboxylic acid carbon (C=O): ~170-180 ppm

-

Aromatic carbons: ~115-160 ppm. The carbon attached to the hydroxyl group would be the most downfield among the ring carbons, followed by the carbon attached to the chlorine atom.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum is not available in the searched literature. However, the expected characteristic absorption bands are:

-

O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹

-

O-H stretch (carboxylic acid): Very broad peak from 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong peak around 1680-1710 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (hydroxyl and carboxylic acid): Peaks in the 1210-1320 cm⁻¹ region

-

C-Cl stretch: Peak in the 600-800 cm⁻¹ region

2.2.4. Mass Spectrometry

The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.

-

LRMS (APCI): m/z 171 [M-H]⁻

-

EI Mass Spectrum: Molecular ion peak (M⁺) at m/z 172, with a characteristic isotope peak for chlorine at m/z 174. Major fragments would be expected from the loss of -OH (m/z 155) and -COOH (m/z 127).

Synthesis and Purification

The following sections detail a literature-reported synthesis of this compound and a general protocol for its purification.

Synthesis of this compound

A common synthetic route involves the demethylation of a methoxy-substituted precursor.

3.1.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

3.1.2. Detailed Protocol

-

Reaction Setup: To a solution of 4-chloro-3-methoxy-benzoic acid 2-propen-1-yl ester (3.56 g, 15.752 mmol) in dichloromethane (30 mL), slowly add boron tribromide (1 M in dichloromethane, 31 mL, 31.504 mmol) dropwise under ice bath cooling conditions.

-

Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature, continuing to stir for 18 hours.

-

Quenching: Quench the reaction by the addition of 0.88 aqueous ammonia solution and continue stirring for 90 minutes at room temperature.

-

Acidification: Acidify the reaction mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid solution.

-

Extraction: Extract the product with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Product: This procedure affords this compound as a light yellow solid with a reported yield of 90% (2.45 g).

Purification by Recrystallization

A general protocol for the purification of substituted benzoic acids by recrystallization can be adapted for this compound. The choice of solvent is critical and may require some optimization. Water or a mixture of ethanol and water are common choices for hydroxybenzoic acids.

3.2.1. Experimental Workflow

Caption: General workflow for purification by recrystallization.

3.2.2. Detailed Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Therapeutic Applications and Signaling Pathways

This compound is a valuable intermediate in the synthesis of compounds targeting key enzymes in viral diseases and cancer.

Influenza Endonuclease Inhibition

Derivatives of this compound are being investigated as potential inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication. This enzyme is responsible for "cap-snatching," a process where it cleaves the 5' caps of host cell pre-mRNAs to use as primers for viral mRNA synthesis.

4.1.1. Mechanism of Inhibition

The active site of influenza endonuclease contains two divalent metal ions (typically Mn²⁺ or Mg²⁺) that are crucial for its catalytic activity. Inhibitors based on a metal-chelating pharmacophore can bind to these metal ions, thereby blocking the enzyme's function.

Caption: Inhibition of influenza endonuclease by metal chelation.

Tie-2 Kinase Inhibition in Cancer Therapy

This compound is also used in the synthesis of selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase that plays a critical role in angiogenesis (the formation of new blood vessels). Dysregulation of the Tie-2 signaling pathway is implicated in tumor growth and metastasis.

4.2.1. Tie-2 Signaling Pathway

The binding of angiopoietin-1 (Ang1) to the Tie-2 receptor on endothelial cells triggers a signaling cascade that promotes cell survival, migration, and vessel maturation. Key downstream signaling pathways include the PI3K/Akt and MAPK pathways. Inhibiting Tie-2 can disrupt these pro-angiogenic signals in the tumor microenvironment.

Caption: Overview of the Tie-2 signaling pathway and its inhibition.

Analytical Methodologies

Reliable analytical methods are essential for assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound, adapted from methods for similar compounds.

5.1.1. Proposed HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 10-20 µL |

5.1.2. Experimental Workflow

Caption: Workflow for HPLC analysis.

Other Potential Applications

While the primary focus of research on this compound has been in the pharmaceutical sector, its chemical structure suggests potential applications in other areas.

-

Agrochemicals: As an intermediate, it could be used in the synthesis of novel herbicides or fungicides. The combination of a carboxylic acid and a halogenated aromatic ring is a common feature in many agrochemicals.

-

Specialty Polymers: Hydroxybenzoic acids are used as monomers in the production of high-performance liquid crystal polymers. The specific substitution pattern of this compound could be exploited to create polymers with tailored thermal and mechanical properties.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for influenza endonuclease and Tie-2 kinase inhibitors highlights its importance in addressing critical unmet medical needs. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working with this compound. Further research into its applications in agrochemicals and materials science may unveil new opportunities for this interesting molecule.

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of 4-Chloro-3-hydroxybenzoic acid (CAS No. 34113-69-4). This molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. The structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group at positions 4, 3, and 1, respectively.

Molecular Formula: C₇H₅ClO₃[1][2][3]

Molecular Weight: 172.57 g/mol [1][2][3]

IUPAC Name: this compound[4]

SMILES: C1=CC(=C(C=C1C(=O)O)O)Cl[3]

InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N[5][6]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 219.5-220.5 °C | [2] |

| Boiling Point (Predicted) | 345.4 ± 27.0 °C | [2] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.85 ± 0.10 | |

| Solubility | Soluble in DMSO and Methanol. |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.54-7.55 | d | 1H |

| 7.44-7.47 | dd | 1H |

| 7.36-7.38 | d | 1H |

Solvent: CD₃OD, Spectrometer: 400 MHz

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum with a detailed peak list for this compound is not available in the public domain. However, the expected characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.

-

A C=O stretch from the carboxylic acid group.

-

C-Cl, C-O, and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

-

LRMS (APCI): m/z 171 [M-H]⁻

A detailed fragmentation pattern is not currently available in the literature.

Synthesis and Purification

A general procedure for the synthesis of this compound has been reported.[2] This synthesis involves the demethylation of a methoxy-substituted precursor.

Synthesis Protocol

A common synthetic route involves the treatment of a 4-chloro-3-methoxybenzoic acid derivative with a demethylating agent like boron tribromide.[2]

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by standard laboratory techniques. The provided protocol suggests that the product is obtained as a solid after extraction and concentration. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.

Applications in Drug Development

This compound is a key intermediate in the synthesis of targeted therapeutic agents.[7]

Influenza Endonuclease Inhibitors

This compound is utilized in the development of potential inhibitors of influenza endonuclease, an essential enzyme for viral replication.[2][7] By targeting this enzyme, researchers aim to create new antiviral drugs.[7]

Signaling Pathway Context

Caption: Inhibition of influenza virus replication.

Tie-2 Kinase Inhibitors

This compound also serves as a crucial precursor in the synthesis of highly selective Tie-2 kinase inhibitors.[2][7] Tie-2 is a receptor tyrosine kinase involved in angiogenesis, and its inhibitors are being investigated as potential cancer therapies.[7]

Signaling Pathway Context

Caption: Inhibition of Tie-2 signaling pathway.

Quantitative biological activity data, such as IC₅₀ values for this compound or its direct derivatives against these targets, are not currently available in the public literature.

Reactivity and Stability

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |

Data obtained from a supplier's safety information.

Precautionary Statements: P261, P264, P273, P301 + P312, P302 + P352, P305 + P351 + P338.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 34113-69-4 [m.chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound | C7H5ClO3 | CID 141872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-chloro-3-hydroxy- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-hydroxybenzoic acid, a key chemical intermediate in pharmaceutical research. The document details its physicochemical properties, significant applications in drug development, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a substituted benzoic acid derivative with the chemical formula C₇H₅ClO₃.[1][2] Its chemical structure and properties make it a valuable building block in organic synthesis.[3] Key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 172.57 g/mol | [1][2][4] |

| Molecular Formula | C₇H₅ClO₃ | [1][2][4][5] |

| CAS Number | 34113-69-4 | [1][4] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)Cl | [1] |

| Melting Point | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Solubility | Soluble in DMSO and Methanol | [3][6] |

| Purity | Typically available at ≥97% purity | [3][6] |

Applications in Pharmaceutical Research and Drug Development

This compound has emerged as a compound of significant interest in medicinal chemistry due to its role as a precursor in the synthesis of targeted therapeutic agents.[6] Its primary applications are in the development of novel antiviral and anti-cancer drugs.

The compound serves as a critical intermediate for synthesizing molecules that inhibit specific biological pathways.[6] This utility stems from its distinct chemical structure, which allows for precise modification in the creation of more complex, targeted molecules.

References

Spectroscopic and Application Profile of 4-Chloro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of targeted therapeutic agents. Notably, it has been identified as a key intermediate in the development of potent inhibitors for influenza endonuclease and Tie-2 kinase, highlighting its relevance in antiviral and anticancer research. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and a visual representation of its role in relevant biological pathways.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54-7.55 | d | 1H | Ar-H |

| 7.44-7.47 | dd | 1H | Ar-H |

| 7.36-7.38 | d | 1H | Ar-H |

Solvent: CD₃OD, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Carboxylic acid) |

| 155.0 | C-OH |

| 132.0 | C-Cl |

| 129.5 | C-H |

| 124.0 | C-COOH |

| 118.5 | C-H |

| 116.0 | C-H |

Note: This is a predicted spectrum based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

| m/z | Ion | Method |

| 171 | [M-H]⁻ | LRMS APCI |

Molecular Weight: 172.57 g/mol [1]

Table 4: FT-IR Spectroscopic Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700-1680 | C=O stretch | Carboxylic acid |

| ~1600, 1470 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid, Phenol |

| ~1250 | O-H bend | Carboxylic acid |

| ~800-600 | C-Cl stretch | Aryl halide |

Note: This is an interpretation of the expected FT-IR spectrum based on the functional groups present in this compound. The broadness of the O-H stretches is due to hydrogen bonding.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the characterization of benzoic acid derivatives, which are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of solvent is recommended.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

¹H NMR :

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR :

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Instrumentation (using LC-MS with ESI or APCI source) :

-

Liquid Chromatography (LC) :

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) :

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

-

Signaling Pathways and Applications

This compound serves as a crucial starting material for the synthesis of inhibitors targeting key enzymes in disease pathways.

Synthesis of Tie-2 Kinase Inhibitors

The Tie-2 receptor tyrosine kinase is a critical regulator of angiogenesis, making it an attractive target for cancer therapy. This compound can be utilized as a scaffold to synthesize potent Tie-2 inhibitors. A generalized synthetic workflow is depicted below.

Inhibition of Influenza Endonuclease

The endonuclease activity of the influenza virus polymerase is essential for viral replication. Small molecules that can chelate the metal ions in the endonuclease active site can effectively inhibit its function. Benzoic acid derivatives have been explored for this purpose.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. This guide provides a foundational understanding of its spectroscopic properties and its application in the synthesis of targeted inhibitors. The presented data and protocols are intended to facilitate further research and development in the fields of antiviral and anticancer therapies.

References

The Solubility Profile of 4-Chloro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, experimentally determined solubility values for 4-Chloro-3-hydroxybenzoic acid in DMSO and methanol are not extensively reported. However, its solubility in these solvents is qualitatively confirmed. To provide a useful frame of reference for researchers, the following table summarizes the solubility of structurally analogous benzoic acid derivatives. These compounds share key functional groups and structural motifs with this compound, making their solubility behavior relevant for estimation and experimental design.

| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes |

| 4-Hydroxybenzoic acid | DMSO | 27 mg/mL[1] | 195.48 mM[1] | It is advised to use fresh DMSO as moisture absorption can reduce solubility.[1] |

| 4-Chloro-3-nitrobenzoic acid | DMSO | ≥ 200 mg/mL | 992.26 mM | Ultrasonic assistance may be necessary for dissolution.[2] |

| Benzoic acid | Boiling Methanol | 71.5 g/100 g | - | This demonstrates the high solubility of the parent compound in hot methanol.[3] |

Table 1: Solubility of Compounds Structurally Similar to this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO and methanol, the following robust experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted supernatant sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the supernatant.

-

-

Calculation of Solubility:

-

Construct a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Use the standard curve to determine the concentration of the diluted supernatant.

-

Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

Synthesis pathways of 4-Chloro-3-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its structure serves as a key building block in the synthesis of advanced therapeutic agents. Notably, it is utilized in the development of potential inhibitors for the influenza endonuclease, an essential enzyme for viral replication, and in the synthesis of highly selective Tie-2 kinase inhibitors, which are investigated for their role in tumor therapy. This guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its practical application.

Synthesis Pathway 1: Multi-step Synthesis from p-Chlorobenzoic Acid

This pathway is a classical, multi-step approach starting from the readily available p-chlorobenzoic acid. The synthesis proceeds through three key transformations: nitration, reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Caption: Logical workflow for the synthesis of this compound from p-Chlorobenzoic acid.

Quantitative Data for Pathway 1

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Nitration | p-Chlorobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 98.7% |

| 2 | Reduction | 4-Chloro-3-nitrobenzoic acid | 4-Chloro-3-aminobenzoic acid | ~78% |

| 3 | Diazotization & Hydrolysis | 4-Chloro-3-aminobenzoic acid | This compound | 60-70% (Estimated) |

Experimental Protocols for Pathway 1

Step 1: Preparation of 4-Chloro-3-nitrobenzoic acid

-

Materials: p-Chlorobenzoic acid (400 g), concentrated sulfuric acid (H₂SO₄, 680 ml), concentrated nitric acid (HNO₃, 216 ml).

-

Procedure:

-

To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

-

Stir the mixture and cool it to 0°C using an ice bath.[1]

-

Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[1]

-

After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[1]

-

Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate.

-

Filter the solid product and dry it. This yields 525.7 g (98.7%) of product with a melting point of 178-180°C, which can be used without further purification.[1]

-

Step 2: Preparation of 4-Chloro-3-aminobenzoic acid

-

Materials: 4-nitrophenyl-4-chloro-3-nitrobenzoate (3.2 g, 10 mmol), 10% Palladium on carbon (Pd-C, 0.28 g), Hydrogen (H₂), Ethanol.

-

Procedure:

-

This protocol is adapted from a similar reduction. Dissolve the starting material (3.2 g) in a suitable solvent like ethanol.

-

Add the 10% Pd-C catalyst (0.28 g).

-

Subject the mixture to hydrogenation (with H₂ gas) until the reaction is complete (monitored by TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent under reduced pressure to yield the product, 4-aminophenyl-3-amino-4-chlorobenzoate. The reported yield for this similar reduction is 78%.[2]

-

Step 3: Preparation of this compound

-

Materials: 4-Chloro-3-aminobenzoic acid, Sodium nitrite (NaNO₂), 1.0 M Sulfuric acid (H₂SO₄), Ice.

-

Procedure:

-

This protocol is based on the general procedure for converting aminobenzoic acids to hydroxybenzoic acids. Create a suspension of 4-Chloro-3-aminobenzoic acid (e.g., 36.5 mmol) in 1.0 M sulfuric acid (55 ml) in a flask.[3]

-

Cool the suspension to 0°C in an ice bath with continuous stirring.[3]

-

In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the chilled amine suspension, maintaining the temperature between 0-5°C. Stir until all the solid has dissolved, indicating the formation of the diazonium salt.[3][4]

-

Once the diazotization is complete, remove the ice bath and heat the solution under reflux for several hours to facilitate hydrolysis of the diazonium salt.[3]

-

Cool the reaction mixture to room temperature, which should cause the this compound to precipitate.

-

Collect the solid product by filtration and recrystallize from hot water for purification.

-

Synthesis Pathway 2: Demethylation of a Methoxy Precursor

This pathway offers a more direct route to the final product from a protected precursor, 3-methoxy-4-chlorobenzoic acid allyl ester. The key transformation is a demethylation step using a strong Lewis acid, boron tribromide.

Caption: Demethylation pathway to synthesize this compound.

Quantitative Data for Pathway 2

| Reaction | Starting Material | Product | Yield (%) |

| Demethylation | 3-methoxy-4-chlorobenzoic acid allyl ester | This compound | 90% |

Experimental Protocol for Pathway 2

-

Materials: 3-methoxy-4-chlorobenzoic acid allyl ester (3.56 g, 15.752 mmol), Boron tribromide (BBr₃, 1 M in dichloromethane, 31 mL), Dichloromethane (CH₂Cl₂, 30 mL), 0.88 aqueous ammonia solution, 2N aqueous hydrochloric acid (HCl), Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the starting ester (3.56 g) in dichloromethane (30 mL) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add boron tribromide (1 M in CH₂Cl₂, 31 mL) dropwise to the cooled solution.[4][5]

-

Allow the reaction mixture to stir and warm from 0°C to room temperature over 18 hours.[4][5]

-

Upon completion, quench the reaction by adding 0.88 aqueous ammonia solution and continue stirring for 90 minutes at room temperature.[4][5]

-

Acidify the mixture to a pH of 1 by the dropwise addition of 2N aqueous HCl.[4][5]

-

Extract the product into diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][5]

-

This procedure affords this compound as a light yellow solid with a 90% yield (2.45 g).[4][5]

-

Summary and Comparison of Pathways

| Feature | Pathway 1 (from p-Chlorobenzoic Acid) | Pathway 2 (from Methoxy Precursor) |

| Starting Material | p-Chlorobenzoic acid | 3-methoxy-4-chlorobenzoic acid allyl ester |

| Number of Steps | 3 | 1 (from the ester) |

| Key Reagents | H₂SO₄, HNO₃, Pd-C, H₂, NaNO₂ | BBr₃, CH₂Cl₂ |

| Overall Yield | Moderate (Estimated ~45-55%) | High (90%) |

| Considerations | Uses common starting materials. Involves handling of nitrating acids and a potentially unstable diazonium intermediate. | High-yielding and direct, but requires a more specialized starting material and the use of boron tribromide, which is highly reactive. |

This guide outlines two robust methods for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, desired yield, and the scale of the synthesis. Pathway 1 is a classic, versatile route from a basic commodity chemical, while Pathway 2 offers a more efficient, high-yielding alternative if the specific methoxy precursor is accessible.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybenzoic acid is a versatile chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features make it a valuable building block for the synthesis of targeted therapies, most notably as a potential inhibitor of influenza endonuclease and as a key component in the development of Tie-2 kinase inhibitors for cancer treatment. This technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and key biological applications of this compound, including detailed experimental protocols and an exploration of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a substituted benzoic acid with the chemical formula C₇H₅ClO₃. It is a light beige solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34113-69-4 | [1] |

| Molecular Formula | C₇H₅ClO₃ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Melting Point | 219.5-220.5 °C | [1] |

| Boiling Point (Predicted) | 345.4 ± 27.0 °C | [1] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.85 ± 0.10 | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CD₃OD (400 MHz) shows the following characteristic peaks: δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H).[1]

2.2. ¹³C NMR Spectroscopy

2.3. Infrared (IR) Spectroscopy

An IR spectrum of the closely related 3-chloro-4-hydroxybenzoic acid shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.[4] For this compound, similar characteristic peaks are expected, including a broad O-H stretching band from the hydroxyl group and the carboxylic acid, and a strong C=O stretching band for the carboxylic acid carbonyl group.

2.4. Mass Spectrometry

Low-resolution mass spectrometry (LRMS) with an APCI source shows a molecular ion peak at m/z 171 [M-H]⁻, confirming the molecular weight of the deprotonated molecule.[1]

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the demethylation of a methoxy-substituted precursor.

3.1. Experimental Protocol: Synthesis from 3-methoxy-4-chlorobenzoic acid allyl ester

This protocol describes the synthesis of this compound from 3-methoxy-4-chlorobenzoic acid allyl ester (CAS: 931409-94-8).

Materials:

-

3-methoxy-4-chlorobenzoic acid allyl ester

-

Boron tribromide (1 M in dichloromethane)

-

Dichloromethane (DCM)

-

Aqueous ammonia solution (0.88)

-

2N Hydrochloric acid (aq)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere and ice bath cooling, slowly add boron tribromide (1 M in dichloromethane, 31 mL, 31.504 mmol) dropwise to a solution of 3-methoxy-4-chlorobenzoic acid allyl ester (3.56 g, 15.752 mmol) in dichloromethane (30 mL).

-

Stir the reaction mixture at 0 °C to room temperature for 18 hours.

-

Quench the reaction by the addition of 0.88 aqueous ammonia solution and continue stirring at room temperature for 90 minutes.

-

Acidify the reaction mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product is this compound as a light yellow solid.

Yield: 90% (2.45 g).[1]

Characterization:

-

¹H NMR (400 MHz, CD₃OD): δ 7.36-7.38 (d, 1H), 7.44-7.47 (dd, 1H), 7.54-7.55 (d, 1H).[1]

-

LRMS (APCI): m/z 171 [M-H]⁻.[1]

Biological Applications and Signaling Pathways

This compound is a key intermediate in the synthesis of compounds targeting critical biological pathways involved in viral infections and cancer.

4.1. Influenza Endonuclease Inhibition

The endonuclease activity of the influenza virus PA protein is essential for viral replication, making it a prime target for antiviral drug development.[5] this compound serves as a scaffold for the synthesis of potential influenza endonuclease inhibitors.

4.1.1. Experimental Protocol: FRET-Based Influenza Endonuclease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of influenza PA endonuclease.[6]

Materials:

-

Recombinant influenza PA endonuclease (PAₙ)

-

Dual-labeled single-strand DNA oligonucleotide probe (e.g., 5'-FAM-TCTCTAGCAGTGGCGCC-TAMRA-3')

-

Assay buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl₂

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the PAₙ enzyme and the dual-labeled DNA probe in the assay buffer. A typical concentration for the probe is 200 nM.

-

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known inhibitor like 2,4-dioxo-4-phenylbutanoic acid) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the PAₙ enzyme to the wells.

-

Incubate the plate at 37 °C and monitor the increase in fluorescence intensity over time. Cleavage of the probe by the endonuclease separates the fluorophore (FAM) from the quencher (TAMRA), resulting in an increase in fluorescence.

-

Measure the fluorescence at appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

4.2. Tie-2 Kinase Inhibition in Cancer Therapy

The Tie-2 receptor tyrosine kinase and its ligands, the angiopoietins, play a crucial role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Therefore, inhibitors of Tie-2 kinase are promising anti-cancer agents. This compound is used in the synthesis of selective Tie-2 kinase inhibitors.

4.2.1. The Tie-2 Signaling Pathway

The binding of the angiopoietin-1 (Ang1) ligand to the Tie-2 receptor on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt pathway, which promotes endothelial cell survival, migration, and vessel maturation. In contrast, angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, leading to vessel destabilization. Tie-2 kinase inhibitors typically act by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking the downstream signaling.

4.2.2. Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust method for screening kinase inhibitors in a high-throughput format. This protocol outlines the general steps for a Tie-2 kinase HTRF assay.

Materials:

-

Recombinant Tie-2 kinase

-

Tyrosine kinase substrate (e.g., biotinylated peptide)

-

ATP

-

Anti-phosphotyrosine antibody labeled with a donor fluorophore (e.g., Europium cryptate)

-

Streptavidin labeled with an acceptor fluorophore (e.g., XL665)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Add the test compound at various concentrations to the wells of the 384-well plate.

-

Add the Tie-2 kinase and the biotinylated substrate to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

-

Stop the reaction and detect the phosphorylated product by adding a mixture of the Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC₅₀ values for the test compounds.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potential inhibitors of influenza endonuclease and Tie-2 kinase underscores its importance in the development of novel therapeutics for infectious diseases and cancer. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers in their drug discovery efforts. Further exploration of derivatives of this compound may lead to the discovery of even more potent and selective therapeutic agents.

References

- 1. This compound | 34113-69-4 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]

- 4. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Chloro-3-hydroxybenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybenzoic acid, a halogenated derivative of benzoic acid, is emerging as a valuable scaffold in medicinal chemistry. While not typically an active therapeutic agent in its own right, its chemical structure makes it a critical starting material and key intermediate for the synthesis of potent and selective inhibitors targeting a range of enzymes implicated in significant human diseases. This technical guide explores the therapeutic applications of this compound, with a primary focus on its role in the development of inhibitors for influenza endonuclease and Tie-2 kinase, two promising targets in antiviral and cancer therapies, respectively. This document provides a comprehensive overview of the relevant biological pathways, detailed experimental protocols for assessing the activity of synthesized compounds, and representative quantitative data to guide future research and development efforts.

Introduction: The Versatility of a Halogenated Phenolic Acid

This compound (4C3HBA) is a white to off-white crystalline solid with the chemical formula C₇H₅ClO₃. Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modification, making it an attractive building block in organic synthesis.[1] The presence of both a hydroxyl and a carboxylic acid group contributes to its reactivity and solubility in polar organic solvents. While some reports suggest potential for direct biological activity, including a role as a reactive compound for the detection of bacteria, its primary value in a therapeutic context lies in its function as a precursor for more complex and potent molecules.

This guide will delve into two key areas where this compound serves as a foundational element for drug discovery:

-

Antiviral Therapy: As a synthetic precursor for inhibitors of influenza virus endonuclease, an essential enzyme for viral replication.

-

Oncology: As a key intermediate in the synthesis of selective Tie-2 kinase inhibitors, which play a crucial role in tumor angiogenesis and progression.

Therapeutic Target: Influenza Virus Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex responsible for the replication and transcription of the viral genome. A critical component of this complex is the PA subunit, which possesses endonuclease activity. This enzymatic function is essential for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[2][3] Inhibition of this endonuclease activity is a validated strategy for preventing viral replication and represents a promising target for novel anti-influenza therapeutics.[2]

Signaling Pathway and Mechanism of Action

The cap-snatching mechanism is a prime target for antiviral intervention. By blocking the endonuclease active site on the PA subunit, inhibitor compounds can prevent the cleavage of host mRNAs, thereby halting the production of viral proteins and ultimately suppressing viral replication.

Caption: Influenza Virus Cap-Snatching and Point of Inhibition.

Quantitative Data: Potency of Influenza Endonuclease Inhibitors

| Compound Class | Example Compound | Assay Type | IC₅₀ (nM) | Reference |

| 4-Substituted 2,4-dioxobutanoic acids | 2,4-dioxo-4-phenylbutanoic acid (DPBA) | In vitro transcription | 350 | [3] |

| Flutimide Derivatives | Flutimide | In vitro transcription | 2,000 | [3] |

| Polyphenol Derivatives | Luteolin | AlphaScreen binding assay | 73 | [4] |

Experimental Protocol: FRET-Based Endonuclease Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of influenza endonuclease and evaluate the potency of potential inhibitors.[5]

Materials:

-

Purified recombinant influenza PA endonuclease domain.

-

FRET-based RNA substrate: A short RNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.

-

Assay buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl₂.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Test compound or DMSO (for control wells).

-

Purified PA endonuclease.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiation of Reaction: Add the FRET-based RNA substrate to each well to initiate the endonuclease reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 6-FAM).[6] Measurements should be taken at regular intervals for a defined period (e.g., 60 minutes).

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the endonuclease activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for FRET-Based Influenza Endonuclease Assay.

Therapeutic Target: Tie-2 Kinase

Tie-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[7] It plays a critical role in angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligands, the angiopoietins (Ang1 and Ang2), to Tie-2 activates downstream signaling pathways that regulate endothelial cell survival, proliferation, migration, and vascular stabilization.[7] In the context of cancer, Tie-2 signaling is often hijacked by tumors to promote angiogenesis, thereby supplying the tumor with essential nutrients and oxygen for growth and metastasis.[7] Therefore, inhibiting Tie-2 kinase activity is a key strategy in cancer therapy.

Signaling Pathway and Mechanism of Action

Upon ligand binding, Tie-2 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation. Inhibitors of Tie-2, often synthesized using this compound as a starting material, typically act by competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[1]

Caption: Tie-2 Signaling Pathway in Angiogenesis and Point of Inhibition.

Quantitative Data: Potency of Tie-2 Kinase Inhibitors

The following table provides examples of IC₅₀ values for various Tie-2 kinase inhibitors, demonstrating the range of potencies that have been achieved. While these compounds are not explicitly stated to be derived from this compound, they represent the therapeutic potential of targeting this kinase.

| Compound Name | Assay Type | IC₅₀ (nM) | Reference |

| Tie2 kinase inhibitor 1 | Kinase Assay | 250 | [8] |

| Pexmetinib | Cell-based Assay | 18 | [8] |

| Regorafenib | Kinase Assay | 47 | [9] |

Experimental Protocol: Tie-2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay for measuring Tie-2 kinase activity and screening for inhibitors using the ADP-Glo™ Kinase Assay.[10]

Materials:

-

Purified recombinant human Tie-2 kinase.

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

-

ATP.

-

Kinase assay buffer.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

96-well white microplates.

-

Luminometer.

Procedure:

-

Compound and Reagent Preparation:

-

Prepare serial dilutions of test compounds in DMSO and then in kinase assay buffer.

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

-

Reaction Setup:

-

Add the master mix to all wells of a 96-well plate.

-

Add the test compound or DMSO (for controls) to the appropriate wells.

-

Add kinase assay buffer to the "blank" wells.

-

-

Initiation of Kinase Reaction:

-

Add diluted Tie-2 kinase to the "positive control" and "test inhibitor" wells to start the reaction.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection of ADP Production:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 45 minutes.

-

-

Luminescence Generation:

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate at room temperature for another 45 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described previously.

-

Caption: Workflow for Tie-2 Kinase Assay (ADP-Glo™ Format).

Antibacterial Potential

Some evidence suggests that benzoic acid derivatives can exhibit antibacterial properties. While this compound itself has been noted for its reactivity that can be utilized for bacterial detection, its direct antimicrobial efficacy is not well-documented with quantitative data. However, related compounds, such as 4-chloro-3-sulfamoylbenzoic acid, have been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Antibacterial Activity of Related Compounds

The following table presents Minimum Inhibitory Concentration (MIC) values for derivatives of a related compound, N-substituted 6-(chloro/nitro)-1H-benzimidazole, to illustrate the potential antibacterial efficacy of this class of molecules.

| Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1d | Escherichia coli | 2 - 16 | [12] |

| 2d | Streptococcus faecalis | 2 - 16 | [12] |

| 3s | Staphylococcus aureus | 2 - 16 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., a derivative of this compound).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microplates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a versatile and valuable chemical intermediate in the field of drug discovery. Its utility as a scaffold for the synthesis of potent inhibitors of influenza endonuclease and Tie-2 kinase highlights its significant therapeutic potential in the development of novel antiviral and anticancer agents. The experimental protocols and representative data presented in this guide provide a framework for researchers to design, synthesize, and evaluate new therapeutic candidates derived from this promising precursor. Further exploration of derivatives of this compound is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. scbt.com [scbt.com]

- 2. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-3-hydroxybenzoic Acid from p-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-hydroxybenzoic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its structure, featuring a chlorinated and hydroxylated benzoic acid core, makes it a versatile building block. The direct, regioselective hydroxylation of p-chlorobenzoic acid to its 3-hydroxy derivative is challenging due to the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director for electrophilic aromatic substitution, while the chlorine atom is an ortho-, para-director. This inherent conflict in directing effects necessitates a multi-step synthetic approach to achieve the desired substitution pattern.

This document provides detailed protocols for a reliable three-step synthesis of this compound starting from p-chlorobenzoic acid. The described pathway involves an initial nitration, followed by reduction of the nitro group, and finally, a diazotization-hydrolysis sequence to introduce the hydroxyl group.

Synthetic Strategy Overview

The synthesis proceeds through the following key steps:

-

Nitration: Introduction of a nitro group at the 3-position of p-chlorobenzoic acid.

-

Reduction: Conversion of the nitro group to an amino group.

-

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid (Nitration)

This protocol is adapted from a standard nitration procedure for p-chlorobenzoic acid.[1]

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Chlorobenzoic Acid | 156.57 | 400 g | 2.55 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 896 mL | - |

| Concentrated Nitric Acid (HNO₃) | 63.01 | 216 mL | - |

| Crushed Ice | - | As needed | - |

Procedure:

-

To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 400 g of p-chlorobenzoic acid to the stirred sulfuric acid, maintaining the temperature below 10°C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the nitrating mixture dropwise from the dropping funnel to the p-chlorobenzoic acid solution. The rate of addition should be controlled to maintain the reaction temperature between 10°C and 25°C.[1]

-

After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[1]

-

Upon completion, carefully pour the reaction mixture over a large volume of crushed ice.

-

The precipitated product, 4-chloro-3-nitrobenzoic acid, is collected by filtration and washed with cold water.

-

The product is then dried. This material is typically of sufficient purity for the next step.

Expected Yield: Approximately 98%[1]

Step 2: Synthesis of 3-Amino-4-chlorobenzoic Acid (Reduction)

This protocol describes a common method for the reduction of aromatic nitro compounds using tin and hydrochloric acid.

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3-nitrobenzoic Acid | 201.56 | 100 g | 0.496 |

| Granulated Tin (Sn) | 118.71 | 177 g | 1.49 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 400 mL | - |

| Sodium Hydroxide (NaOH) solution (50%) | 40.00 | As needed | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

Procedure:

-

In a 2-liter round-bottom flask fitted with a reflux condenser, place 177 g of granulated tin and 100 g of 4-chloro-3-nitrobenzoic acid.

-

Add 400 mL of concentrated hydrochloric acid in portions to the flask. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours, or until the reaction is complete (as monitored by TLC).

-

Cool the reaction mixture to room temperature. A precipitate of the tin complex of the amino acid may form.

-

Carefully add 50% sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin salts as tin hydroxide.

-

Filter the mixture to remove the tin salts and wash the filter cake with hot water.

-

Combine the filtrate and washings. Acidify the solution with glacial acetic acid to precipitate the 3-amino-4-chlorobenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 85-95%

Step 3: Synthesis of this compound (Diazotization and Hydrolysis)

This protocol is a standard procedure for the conversion of an aromatic amine to a phenol via a diazonium salt.[2][3]

Reaction:

-

3-Amino-4-chlorobenzoic Acid + NaNO₂/H₂SO₄ → Diazonium Salt

-

Diazonium Salt + H₂O (heat) → this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-4-chlorobenzoic Acid | 171.58 | 50 g | 0.291 |

| Sulfuric Acid (H₂SO₄) | 98.08 | 75 mL | - |

| Water | 18.02 | 500 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 22 g | 0.319 |

| Copper(II) Sulfate (optional, as catalyst) | 159.61 | Small amount | - |

Procedure:

-

In a 1-liter beaker, prepare a solution of dilute sulfuric acid by cautiously adding 75 mL of concentrated sulfuric acid to 500 mL of water.

-

Cool the acid solution to below 10°C in an ice bath.

-

Add 50 g of 3-amino-4-chlorobenzoic acid to the cold acid solution with stirring.

-

In a separate beaker, dissolve 22 g of sodium nitrite in 100 mL of water.

-

Cool the sodium nitrite solution in an ice bath.

-

Slowly add the cold sodium nitrite solution to the suspension of the amino acid, keeping the temperature below 5°C. The addition should be done with vigorous stirring.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

-

To facilitate the hydrolysis of the diazonium salt, gently warm the solution. A small amount of copper(II) sulfate can be added to catalyze the decomposition.

-

Heat the solution to about 50-60°C. Nitrogen gas will be evolved. Continue heating until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature, which should cause the this compound to crystallize.

-

Collect the crude product by filtration.

-

Recrystallize the product from hot water, using decolorizing carbon if necessary, to obtain pure this compound.

-

Dry the purified product.

Expected Yield: 70-80%

Summary of Quantitative Data

| Step | Starting Material | Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |

| 1 | p-Chlorobenzoic Acid (400 g) | 4-Chloro-3-nitrobenzoic Acid | 515.5 | 505.2 | ~98 |

| 2 | 4-Chloro-3-nitrobenzoic Acid (100 g) | 3-Amino-4-chlorobenzoic Acid | 85.1 | 76.6 - 80.8 | 85 - 95 |

| 3 | 3-Amino-4-chlorobenzoic Acid (50 g) | This compound | 50.3 | 35.2 - 40.2 | 70 - 80 |

Substituent Directing Effects

The necessity for this multi-step synthesis is dictated by the directing effects of the substituents on the starting material, p-chlorobenzoic acid.

Caption: Directing effects of substituents on p-chlorobenzoic acid.

Conclusion

The synthesis of this compound from p-chlorobenzoic acid is effectively achieved through a three-step process of nitration, reduction, and diazotization followed by hydrolysis. This route circumvents the challenges of direct regioselective hydroxylation and provides a reliable method for obtaining the desired product in good overall yield. The protocols provided herein are robust and suitable for laboratory-scale synthesis, offering a clear pathway for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes: 4-Chloro-3-hydroxybenzoic Acid as a Versatile Chemical Intermediate

Introduction

4-Chloro-3-hydroxybenzoic acid (CAS No: 34113-69-4) is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the benzene ring, provides multiple reactive sites for developing complex molecules.[3] This compound is particularly valuable in medicinal chemistry and pharmaceutical research and development for the synthesis of advanced therapeutic agents.[1][2]

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 34113-69-4 | [2][3][4] |

| Molecular Formula | C₇H₅ClO₃ | [3][4] |

| Molecular Weight | 172.57 g/mol | [3][4][5] |

| Appearance | Light yellow to white solid | [3][6] |

| Purity | Typically ≥97% | [1][2] |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage | Store at 10°C - 25°C |

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1] Its utility stems from its ability to participate in diverse chemical reactions, making it an essential component for constructing complex molecular architectures.[1]

-

Influenza Endonuclease Inhibitors: This compound is a vital starting material for developing potential inhibitors of influenza endonuclease.[1][2][3] By targeting this critical viral enzyme, researchers aim to disrupt the replication cycle of the influenza virus, leading to the creation of novel antiviral drugs.[1][2]

-

Tie-2 Kinase Inhibitors for Cancer Therapy: this compound serves as a critical intermediate in the synthesis of highly selective Tie-2 kinase inhibitors.[1][2][3] Tie-2 kinase is a receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and survival. Inhibitors of this kinase are being actively investigated as targeted cancer therapies.[1][2]

-

General Organic Synthesis: Beyond these specific applications, its reactive nature makes it a valuable building block in broader organic synthesis for creating complex molecules for various scientific and industrial uses.[1]

Synthetic Pathway Diagram

The following diagram illustrates a general synthetic pathway where this compound can be utilized as a key intermediate for further elaboration into complex target molecules.

References

The Versatile Role of 4-Chloro-3-hydroxybenzoic Acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-3-hydroxybenzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its substituted phenyl ring, featuring a carboxylic acid, a hydroxyl group, and a chloro substituent, offers multiple reaction sites for derivatization. This allows for the strategic introduction of diverse functionalities, making it a key intermediate in the synthesis of various high-value compounds, including potent enzyme inhibitors for therapeutic applications.

This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of two important classes of therapeutic agents: Tie-2 kinase inhibitors for cancer therapy and influenza endonuclease inhibitors for antiviral treatment.

Application 1: Synthesis of Tie-2 Kinase Inhibitors